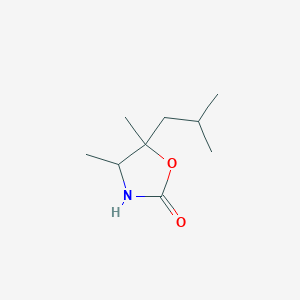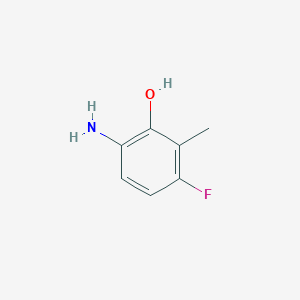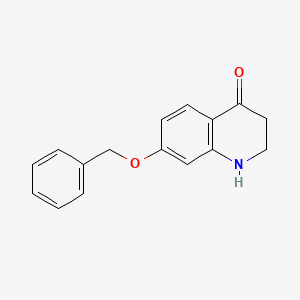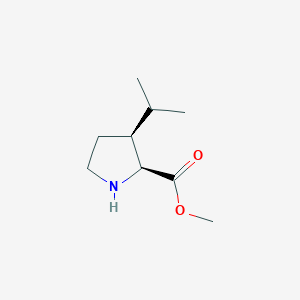![molecular formula C8H7N3O B12859115 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with acetic anhydride to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often require heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
Oxidation: Corresponding oxides of the triazole-pyridine compound.
Reduction: Reduced triazole-pyridine derivatives.
Substitution: Halogenated triazole-pyridine compounds.
Applications De Recherche Scientifique
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Similar structure but with a pyrimidine ring instead of pyridine.
1-([1,2,4]Triazolo[1,5-a]pyrazin-6-yl)ethan-1-one: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3 |
Clé InChI |
FKXXOPQZJXHSFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN2C(=NC=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


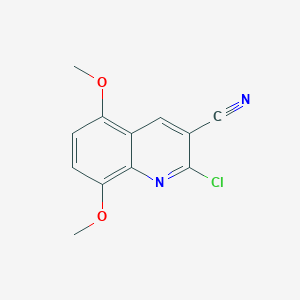

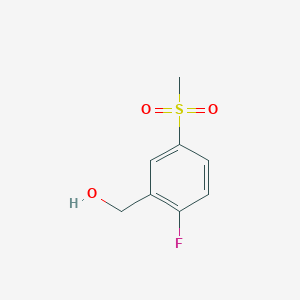
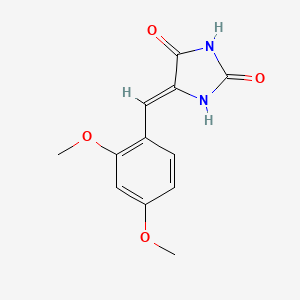
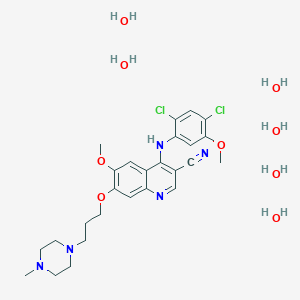

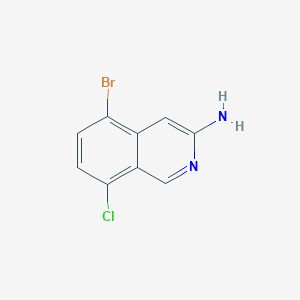
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
